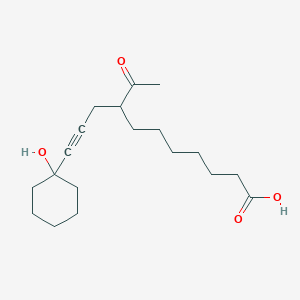
8-Acetyl-11-(1-hydroxycyclohexyl)undec-10-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Acetyl-11-(1-hydroxycyclohexyl)undec-10-ynoic acid is a complex organic compound with a unique structure that includes an acetyl group, a hydroxycyclohexyl group, and an undec-10-ynoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Acetyl-11-(1-hydroxycyclohexyl)undec-10-ynoic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is to use undec-10-ynoic acid as the starting material. The synthesis involves the following steps:
Hydroxycyclohexylation: The hydroxycyclohexyl group can be introduced through a reaction with cyclohexanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
8-Acetyl-11-(1-hydroxycyclohexyl)undec-10-ynoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl and hydroxycyclohexyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: Formation of ketones
Reduction: Formation of alcohols
Substitution: Formation of substituted derivatives
Aplicaciones Científicas De Investigación
8-Acetyl-11-(1-hydroxycyclohexyl)undec-10-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-Acetyl-11-(1-hydroxycyclohexyl)undec-10-ynoic acid involves its interaction with specific molecular targets and pathways. The hydroxycyclohexyl group may interact with enzymes or receptors, modulating their activity. The acetyl group can also participate in acetylation reactions, affecting protein function and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Undec-10-ynoic acid: Shares the undec-10-ynoic acid backbone but lacks the acetyl and hydroxycyclohexyl groups.
Cyclohexanol derivatives: Compounds with similar hydroxycyclohexyl groups but different backbones.
Uniqueness
8-Acetyl-11-(1-hydroxycyclohexyl)undec-10-ynoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
54315-47-8 |
|---|---|
Fórmula molecular |
C19H30O4 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
8-acetyl-11-(1-hydroxycyclohexyl)undec-10-ynoic acid |
InChI |
InChI=1S/C19H30O4/c1-16(20)17(10-5-2-3-6-12-18(21)22)11-9-15-19(23)13-7-4-8-14-19/h17,23H,2-8,10-14H2,1H3,(H,21,22) |
Clave InChI |
YNQPTZCSHMVCDH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(CCCCCCC(=O)O)CC#CC1(CCCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]-](/img/structure/B14633720.png)
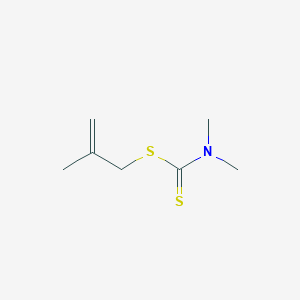

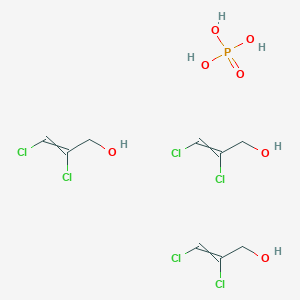

![1-[(Acetyloxy)(dibutyl)stannyl]butan-2-ol](/img/structure/B14633750.png)
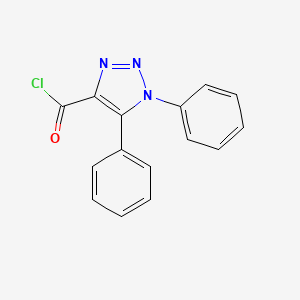
![Difluoro[bis(trifluoromethyl)]germane](/img/structure/B14633757.png)

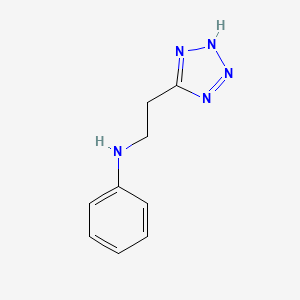
![1,1'-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene)](/img/structure/B14633767.png)
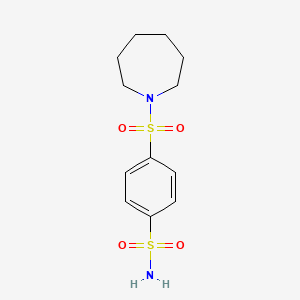
![2,3-Diphenyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14633795.png)
![1-[1-Ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one](/img/structure/B14633796.png)
